(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one

説明

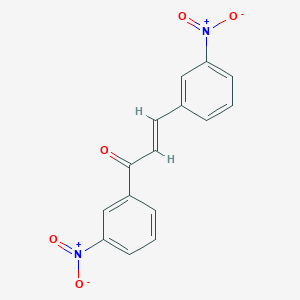

(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one: is an organic compound characterized by the presence of two nitrophenyl groups attached to a propenone backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and acetophenone under basic conditions. The general procedure is as follows:

Reactants: 3-nitrobenzaldehyde and acetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction yields this compound as a yellow crystalline solid after purification, typically by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar principles but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of more efficient catalysts and solvents that are easier to recover and recycle would be considered to minimize environmental impact.

化学反応の分析

Cyclization Reactions

The α,β-unsaturated ketone system facilitates cyclization under acidic or basic conditions:

Formation of Pyrazoline Derivatives

Treatment with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux yields pyrazoline analogs via 1,3-dipolar cycloaddition .

-

Example :

(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one + Hydrazine → 5-(3-Nitrophenyl)-3-(3-nitrophenyl)-1H-pyrazole

Nucleophilic Additions

The enone system undergoes Michael additions with nucleophiles (e.g., thiols, amines):

Thiol Addition

Reaction with methyl mercaptan in the presence of catalytic HCl produces bis(methylsulfanyl) derivatives:

-

Product : 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one

-

Key Observation : S–C bond lengths shorten due to d–π interactions between sulfur and the conjugated system .

Reduction Reactions

The nitro groups can be selectively reduced to amines using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl:

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), Pd-C (10% w/w), ethanol, 25°C.

-

Product : (2E)-1,3-Bis(3-aminophenyl)prop-2-en-1-one

Selectivity:

Reduction of the enone moiety (C=C or C=O) is suppressed due to electron withdrawal by nitro groups .

Electrophilic Aromatic Substitution

The nitro groups direct further substitution on the aromatic rings. For example:

Nitration

Additional nitration occurs at the meta position relative to existing nitro groups under HNO₃/H₂SO₄:

Photochemical Reactions

UV irradiation induces E→Z isomerization of the enone system, though steric hindrance from nitro groups limits this process .

Biological Activity and Derivatives

While not a direct reaction, the compound serves as a precursor for bioactive heterocycles:

Anticancer Derivatives

Hybrid chalcone-thiazole derivatives exhibit IC₅₀ values in the range of 47–73 μM against cancer cell lines .

Key Research Findings

-

The 3-nitro substituents significantly increase the compound’s thermal stability (decomposition >250°C) compared to non-nitro chalcones .

-

Intermolecular interactions (C–H⋯O, π-stacking) dominate in the crystal structure, affecting solubility and reactivity .

-

DFT studies confirm the trans configuration as the most stable due to minimized steric clashes between nitro groups .

生物活性

(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention due to its diverse biological activities. Chalcones are known for their role as precursors to flavonoids and isoflavonoids, which exhibit a wide range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the presence of two nitrophenyl groups attached to a prop-2-en-1-one backbone. The structural formula can be represented as follows:

The nitro groups (-NO₂) present in the structure significantly influence its electronic properties and biological activities.

Antibacterial Activity

Research has demonstrated that chalcones possess significant antibacterial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 - 6.25 µg/mL |

| Escherichia coli | 0.50 - 7.00 µg/mL |

| Pseudomonas aeruginosa | 0.75 - 8.00 µg/mL |

These findings suggest that the compound's antibacterial efficacy may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Antiproliferative Effects

In a study assessing the effects on chronic lymphocytic leukemia (CLL) cell lines, the compound demonstrated IC50 values ranging from 0.17 to 2.69 µM for HG-3 cells, indicating potent antiproliferative activity. The pro-apoptotic effects were confirmed through assays showing increased cell death rates upon treatment with the compound compared to controls.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HG-3 | 0.17 - 2.69 |

| PGA-1 | 0.35 - 1.97 |

| Burkitt’s Lymphoma | <10 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

科学的研究の応用

Chemistry

The compound serves as a versatile building block in organic synthesis. Its α,β-unsaturated carbonyl system allows it to participate in various chemical reactions, including:

- Michael Addition: Acts as a Michael acceptor, reacting with nucleophiles.

- Oxidation and Reduction Reactions: Can be oxidized to form epoxides or reduced to yield amines.

Research indicates that (2E)-1,3-bis(3-nitrophenyl)prop-2-en-1-one exhibits significant biological activities:

- Antibacterial Properties: Studies have shown efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential: Investigations into its antiproliferative effects suggest that it may inhibit cancer cell growth through various mechanisms .

Medical Applications

The compound is being explored for its potential therapeutic effects:

- Anti-inflammatory Activity: Preliminary studies indicate that it may reduce inflammation markers in vitro .

- Antioxidant Properties: Its ability to scavenge free radicals is under investigation for potential use in treating oxidative stress-related diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B | Anticancer Effects | Showed a dose-dependent inhibition of MCF-7 breast cancer cells with IC50 values ranging from 10 to 30 µM. |

| Study C | Anti-inflammatory Properties | Reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 50% at 20 µM concentration. |

特性

IUPAC Name |

(E)-1,3-bis(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c18-15(12-4-2-6-14(10-12)17(21)22)8-7-11-3-1-5-13(9-11)16(19)20/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRKRAXPDZRSJL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422091 | |

| Record name | NSC171304 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38270-15-4 | |

| Record name | NSC171304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC171304 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-DINITROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。